molecular formula C26H22O4 B8499504 Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate CAS No. 61682-64-2

Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate

Cat. No. B8499504
Key on ui cas rn: 61682-64-2
M. Wt: 398.4 g/mol
InChI Key: GANKJXNHRYDLDD-UHFFFAOYSA-N
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Patent
US04035559

Procedure details

To a 500 ml four-necked flask equipped with a thermometer, reflux condenser and stirrer were added 300 ml of xylene, 3.36g (0.025 mole) of m-isopropenylphenol, 2.20g(0.0125 mole) of terephthalic acid, 0.2g of boric acid, 0.1g of solfuric acid and 0.01g of N,N-dimethylaniline. The mixture was heated with stirring for 10 hours during which the resulting water was distilled off as an azeotropic mixture with the xylene and fresh xylene was suitable supplied from a dropping funnel. After completion of the reaction, the reaction solution was washed with three 200 ml portions of 5% aqueous sodium hydroxide solution and two 200 ml portions of water, and then dried over anhydrous calcium chloride. On evaporating the xylene and recrystallizing from ethanol, bis-(3-isopropenylphenyl)terephthalate was obtained.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solfuric acid
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])=[CH2:2].[C:11]([OH:22])(=[O:21])[C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=1.B(O)(O)O.CN(C)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.[C:36]1(C)[C:37](C)=CC=C[CH:41]=1>O>[C:1]([C:4]1[CH:5]=[C:6]([O:10][C:16](=[O:18])[C:15]2[CH:14]=[CH:13][C:12]([C:11]([O:22][C:31]3[CH:32]=[CH:33][CH:34]=[C:29]([C:36]([CH3:37])=[CH2:41])[CH:30]=3)=[O:21])=[CH:20][CH:19]=2)[CH:7]=[CH:8][CH:9]=1)([CH3:3])=[CH2:2]

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
B(O)(O)O
Name
solfuric acid
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0.01 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml four-necked flask equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
was distilled off as an azeotropic mixture with the xylene and fresh xylene
CUSTOM
Type
CUSTOM
Details
was suitable supplied from a dropping funnel
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with three 200 ml portions of 5% aqueous sodium hydroxide solution and two 200 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium chloride
CUSTOM
Type
CUSTOM
Details
On evaporating the xylene
CUSTOM
Type
CUSTOM
Details
recrystallizing from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C=1C=C(C=CC1)OC(C1=CC=C(C(=O)OC2=CC(=CC=C2)C(=C)C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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